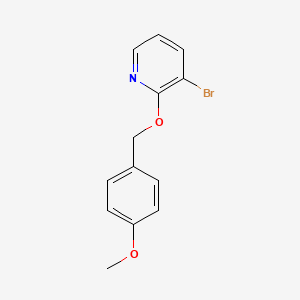

2-(4-Methoxybenzyloxy)-3-bromopyridine

Vue d'ensemble

Description

“2-(4-Methoxybenzyloxy)-3-bromopyridine” is a chemical compound that is used in organic synthesis . It is related to “2-(4-Methoxybenzyloxy)phenylboronic acid”, which has a molecular formula of CHBO, an average mass of 258.078 Da, and a monoisotopic mass of 258.106354 Da .

Synthesis Analysis

This compound can be used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is part of the Dudley Reagents developed by Dudley and coworkers . The synthesis involves the use of benzyloxypyridinium triflate, prepared in two steps from 2-chloropyridine . A variety of alcohols are protected under these reaction conditions .Chemical Reactions Analysis

“2-(4-Methoxybenzyloxy)-3-bromopyridine” is used in the protection of alcohols and carboxylic acids . The reaction involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex .Applications De Recherche Scientifique

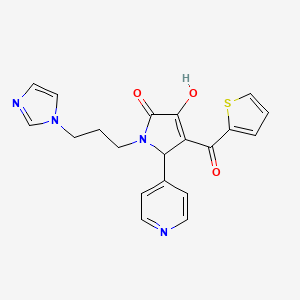

Synthesis of Novel Curcumin Analogs

2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of novel curcumin analogs . For instance, a compound named 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyridine was the most efficient step .

p-Methoxybenzylation of Hydroxy Groups

This compound reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions . This process is known as p-methoxybenzylation of hydroxy groups .

Synthesis of PMB Ethers

2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of PMB ethers . These ethers are prepared by the reaction of this compound with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate .

4. Use in Multistep Syntheses of Complex Molecules In multistep syntheses of complex molecules such as natural products, 2-(4-Methoxybenzyloxy)-3-bromopyridine is used for selective protection of certain hydroxy groups . This compound allows for differentiation of a certain hydroxy group from other hydroxy groups within the same molecule .

5. Preparation of Stable and Practically-Useful p-Methoxybenzylating Reagent 2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the preparation of a stable and practically-useful p-methoxybenzylating reagent . This reagent is used for p-methoxybenzylation of alcohols, giving PMB ethers in high yields under mild conditions .

Mécanisme D'action

The mechanism of action involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex . Remaining cation reacts with excess Et3N before it can react with other functionalities present in the molecule and or before it can react with water .

Orientations Futures

Propriétés

IUPAC Name |

3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUGFUDGYHNORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxybenzyloxy)-3-bromopyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2961381.png)

![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)

![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)